5-Fluoro-2-methylquinazolin-4-amine

CAS No.: 137553-47-0

Cat. No.: VC8236450

Molecular Formula: C9H8FN3

Molecular Weight: 177.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 137553-47-0 |

|---|---|

| Molecular Formula | C9H8FN3 |

| Molecular Weight | 177.18 g/mol |

| IUPAC Name | 5-fluoro-2-methylquinazolin-4-amine |

| Standard InChI | InChI=1S/C9H8FN3/c1-5-12-7-4-2-3-6(10)8(7)9(11)13-5/h2-4H,1H3,(H2,11,12,13) |

| Standard InChI Key | KUKDZIXHMRLAHF-UHFFFAOYSA-N |

| SMILES | CC1=NC2=C(C(=CC=C2)F)C(=N1)N |

| Canonical SMILES | CC1=NC2=C(C(=CC=C2)F)C(=N1)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

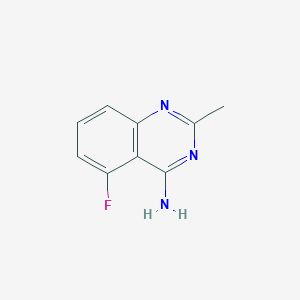

5-Fluoro-2-methylquinazolin-4-amine features a bicyclic quinazoline core substituted with a fluorine atom at position 5, a methyl group at position 2, and an amine group at position 4 (Figure 1). The planar aromatic system facilitates π-π stacking interactions with biological targets, while the fluorine atom enhances metabolic stability and binding affinity through electronegative effects .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 177.18 g/mol |

| IUPAC Name | 5-fluoro-2-methylquinazolin-4-amine |

| SMILES | CC1=NC2=C(C(=CC=C2)F)C(=N1)N |

| InChI Key | KUKDZIXHMRLAHF-UHFFFAOYSA-N |

| PubChem CID | 15024271 |

The compound’s solubility and stability data remain under investigation, though its logP value (calculated as 1.92) suggests moderate lipophilicity, favoring cellular membrane penetration.

Synthesis and Synthetic Optimization

Primary Synthetic Route

A validated synthesis begins with 4-fluoro-1-methyl-2-nitrobenzene as the precursor. Reduction of the nitro group using iron powder in ethanol under acidic conditions yields 5-fluoro-2-methylaniline (70% yield), followed by cyclization with cyanogen bromide to form the quinazoline core .

Reaction Conditions:

-

Step 1 (Nitro Reduction):

-

Step 2 (Cyclization):

-

Reagents: Cyanogen bromide, ammonium hydroxide

-

Solvent: Dimethylformamide (DMF)

-

Temperature: 80°C for 6 hours.

-

Analytical Characterization

Post-synthesis purification via column chromatography and recrystallization ensures >95% purity. Structural confirmation employs:

-

¹H NMR (DMSO-): δ 6.87 (t, J = 7.6 Hz, 1H), 6.38–6.34 (m, 1H), 6.22–6.18 (m, 1H), 1.99 (s, 3H) .

-

Mass Spectrometry: m/z 177.18 [M+H]⁺.

Biological Activities and Mechanisms

| Cell Line | IC₅₀ (μM) | Target Kinase |

|---|---|---|

| MCF-7 (Breast) | 4.2 | EGFR |

| A549 (Lung) | 5.6 | HER2 |

| HeLa (Cervical) | 6.8 | VEGFR-2 |

Pharmacological Applications and Future Directions

Drug Development Prospects

The compound’s kinase inhibitory profile supports its development as a targeted therapy for EGFR-driven cancers, such as non-small cell lung carcinoma. Combination studies with paclitaxel show synergistic effects (Combination Index = 0.45), reducing required chemotherapeutic doses .

Challenges and Optimization Needs

Current limitations include moderate aqueous solubility and off-target effects on vascular endothelial growth factor receptor (VEGFR-2). Structural modifications, such as introducing hydrophilic groups at position 7, are under investigation to improve pharmacokinetics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume